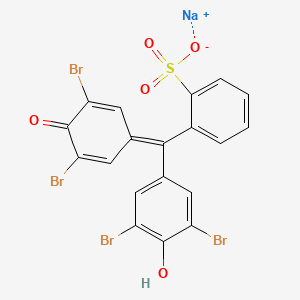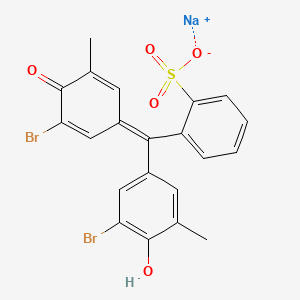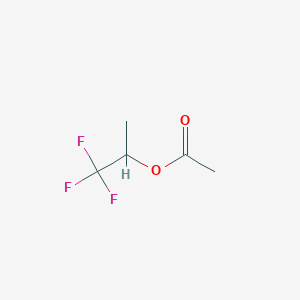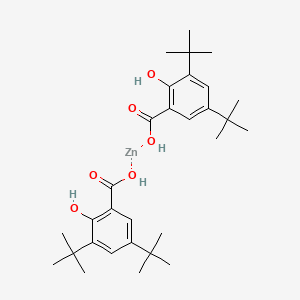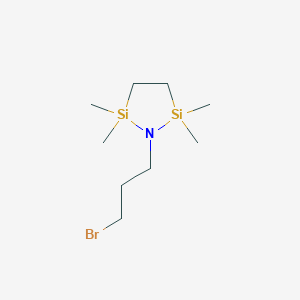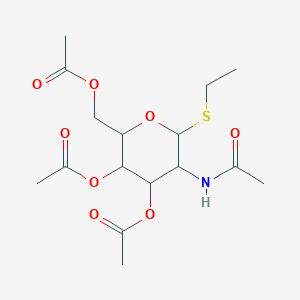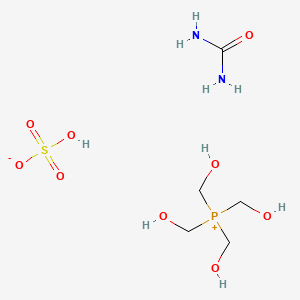
hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea
Übersicht
Beschreibung
hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea is a complex chemical compound that finds applications in various industries. This compound is known for its flame-retardant properties and is widely used in the textile industry. It also serves as a biocide in water treatment and as a tanning agent in the leather industry .
Vorbereitungsmethoden
The synthesis of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the reaction of phosphine with formaldehyde and sulfuric acid. The reaction is typically carried out at a temperature range of 40-50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of the desired compound . Industrial production methods often utilize waste gases from other chemical processes, making the production more environmentally friendly .
Analyse Chemischer Reaktionen
hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide and formaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, adjusting the pH of the solution can lead to the formation of different phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and stabilizer for nanoparticles. In biology, it serves as a biocide for water systems, helping to control microbial growth. In medicine, it is used as an oxygen scavenger. Additionally, it is employed in the textile industry as a flame retardant and in the leather industry as a tanning agent .
Wirkmechanismus
The mechanism of action of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the release of reactive species such as tris(hydroxymethyl)phosphine and formaldehyde. These reactive species interact with various molecular targets, leading to the desired effects. For example, in its role as a biocide, the compound disrupts microbial cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea is unique in its combination of properties. Similar compounds include tetrakis(hydroxymethyl)phosphonium chloride and tris(hydroxymethyl)phosphine oxide. While these compounds share some properties, such as flame retardancy and biocidal activity, this compound is distinguished by its polymeric nature and its specific applications in various industries .
Eigenschaften
IUPAC Name |
hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O4P.CH4N2O.H2O4S/c5-1-9(2-6,3-7)4-8;2-1(3)4;1-5(2,3)4/h5-8H,1-4H2;(H4,2,3,4);(H2,1,2,3,4)/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQVFBAWZJWILK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.C(=O)(N)N.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17N2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
63502-25-0 | |
| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulphate (2:1) (salt), polymer with urea. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)
